
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the third position and a trifluoromethylsulfonyl group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Sulfonylation: The trifluoromethylsulfonyl group is introduced using reagents like trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylsulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-4-((trifluoromethyl)sulfonyl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to harsh chemical environments.
Wirkmechanismus
The mechanism by which 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
3-Bromo-4-((trifluoromethyl)sulfonyl)pyridine: Bromine atom replaces the chlorine atom.
4-((Trifluoromethyl)sulfonyl)pyridine: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both a chlorine atom and a trifluoromethylsulfonyl group, which confer distinct reactivity and properties. The trifluoromethylsulfonyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C6H3ClF3NO2S |
|---|---|
Molekulargewicht |
245.61 g/mol |
IUPAC-Name |
3-chloro-4-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-4-3-11-2-1-5(4)14(12,13)6(8,9)10/h1-3H |
InChI-Schlüssel |
LGVAKDGUOFMZCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1S(=O)(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



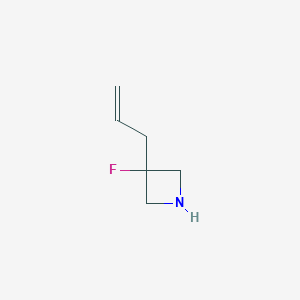
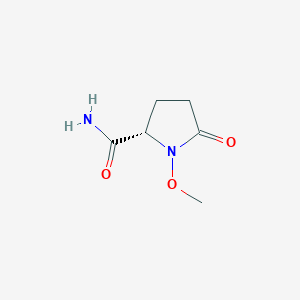
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
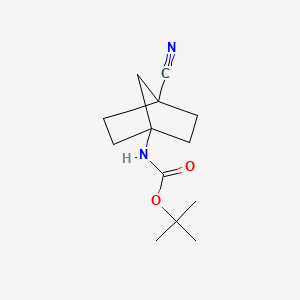
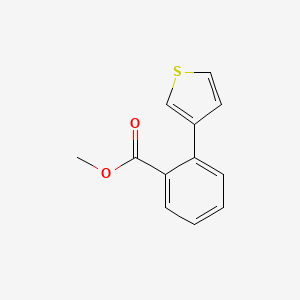
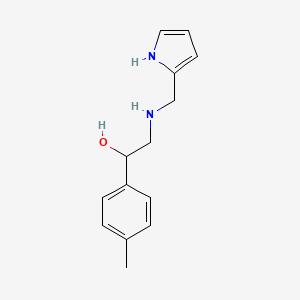
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)

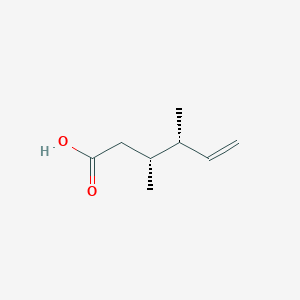
![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
